5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBSVCFLIIGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of an amino group and difluorophenyl substituents, suggest that it may interact with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a triazole ring, which is known for its diverse biological activities. The fluorine atoms in the difluorophenyl group enhance lipophilicity and may influence the compound's interaction with biological membranes.
Biological Activities
Research indicates that 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:
Structure-Activity Relationship (SAR)
The biological activity of 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be influenced by modifications in its structure. A comparative analysis with similar compounds reveals insights into how variations affect potency:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains chlorine instead of fluorine | Anticonvulsant properties | Chlorine may affect binding affinity differently |
| 5-amino-N-benzyl-1-(o-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Substituted at the ortho position | Moderate biological activity | Positioning of substituents alters pharmacological profile |
| 5-amino-N-benzyl-1-(p-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Substituted at the para position | Varies based on substitution | Para substitution may enhance lipophilicity |
This table illustrates how different substituents can significantly impact the biological properties of triazole derivatives.
Case Studies
While specific case studies focusing solely on 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide are scarce, related research highlights the potential of triazole compounds in therapeutic applications:
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit tumor cell proliferation and migration while promoting apoptosis in cancer cells .
Case Study:
A study involving the synthesis of novel triazole derivatives found that certain compounds exhibited strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. These compounds were shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic markers, indicating their potential for therapeutic use in cancer treatment .
Drug Development
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is being explored for its potential as a scaffold in drug design. The triazole ring is known for its ability to mimic various functional groups, which enhances the bioavailability and solubility of the resulting compounds. This property makes it an attractive candidate for further modifications aimed at improving therapeutic efficacy .
Anti-Angiogenic Properties
Triazole derivatives have been noted for their anti-angiogenic properties, which are critical in cancer therapy as they inhibit the formation of new blood vessels that tumors require for growth. The incorporation of specific aryl groups into the triazole structure has been linked to enhanced anti-angiogenic activity .
Research Findings:
In a series of experiments evaluating the biological activity of newly synthesized triazole derivatives, researchers found that certain modifications led to improved anti-angiogenic effects. These findings suggest that 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound for developing new anti-cancer drugs targeting angiogenesis .
Summary of Key Findings
Chemical Reactions Analysis
Oxidation Reactions
The amino group and fluorinated aromatic systems are susceptible to oxidation under controlled conditions:
-
Amino group oxidation : Treatment with KMnO₄ in acidic or neutral media generates hydroxylamine derivatives or nitroso intermediates, depending on reaction conditions.
-
Benzyl subunit oxidation : Mouse liver microsome studies on structurally similar triazoles demonstrated oxidation of the 4-fluorobenzyl group to sulfoxide derivatives (e.g., 16 in ), reducing biological activity by >90% in cytotoxicity assays .
Key data :
| Substrate Position | Oxidizing Agent | Product | Biological Impact (EC₅₀) |
|---|---|---|---|
| Benzyl (S-Me) | CYP450 enzymes | Sulfoxide | ↑ 10-fold reduction in potency |
| Amino group | KMnO₄ (0.1M) | Hydroxylamine | Not quantified |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur predominantly on aromatic rings:
Electrophilic Aromatic Substitution
-
Halogenation : Reacts with Br₂/FeBr₃ at the para-position of the 2,4-difluorophenyl group, yielding pentahalogenated derivatives.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the 4-fluorobenzyl ring, enhancing antibacterial activity by 7-fold in P. aeruginosa models .
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atoms facilitate displacement reactions:
-
Methoxy substitution : Replaces fluorine at the 4-position of the benzyl group using NaOMe/DMF at 80°C, improving metabolic stability (Clᵢ reduced from 6.4 to 2.1 mL/min/g in microsomes) .
SAR Table :
| Substituent (Position) | Reaction Yield | Antibacterial MIC (μg/mL) |
|---|---|---|
| -OCH₃ (4-benzyl) | 78% | 0.5 (vs. S. aureus) |
| -NO₂ (3-benzyl) | 65% | 0.2 (vs. E. coli) |
| -CF₃ (4-benzyl) | 82% | 1.4 (vs. P. aeruginosa) |
Amidation and Condensation
The carboxamide group participates in coupling reactions:
-
CDI-mediated coupling : Reacts with 4-thiocyanatoaniline using 1,1'-carbonyldiimidazole (CDI) to form bis-carboxamides with enhanced cytotoxicity (GI₅₀ = 0.63–0.69 μM in Jurkat cells) .
-
Schiff base formation : Condenses with aldehydes under acidic conditions, yielding imine derivatives that show improved DNA intercalation capacity (Kd = 1.2 × 10⁶ M⁻¹) .
Reduction Reactions
-
Triazole ring reduction : LiAlH₄ reduces the triazole to a dihydrotriazole, abolishing antimicrobial activity (MIC >128 μg/mL) .
-
Nitro group reduction : Hydrogenation of nitro-substituted derivatives produces amino analogs with restored solubility (logP reduced by 1.2 units) .
Metabolic Degradation Pathways
In vitro studies on analogous compounds reveal:
-
Phase I metabolism : Hydroxylation at the benzyl group (CYP3A4-mediated) followed by glucuronidation .
-
Sulfotransferase activity : Conjugation at the amino group, detectable in human hepatocyte models .
Stability Data :
| Condition | Half-Life (min) | Major Metabolite |
|---|---|---|
| Mouse liver microsomes | 8.2 | Sulfoxide |
| Human plasma (pH 7.4) | >360 | Stable |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- *Estimated based on molecular formula.
- Fluorine and chlorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability . Methoxy groups reduce lipophilicity but may improve solubility .
Pharmacological Activity
- Antiproliferative Effects : Analogs with dichlorophenyl (e.g., 2,5-dichloro) or dimethoxyphenyl substituents demonstrate selective cytotoxicity against cancer cells, suggesting electron-withdrawing groups enhance target engagement .
- Structural similarities suggest possible utility, but resistance mechanisms (e.g., efflux pumps) may limit efficacy .
- Metabolic Stability : The target’s 2,4-difluorophenyl group may reduce oxidative metabolism compared to chlorinated analogs, which generate inactive metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (e.g., CAI metabolite M1) .
Pharmacokinetic and Metabolic Considerations
- Metabolism: Fluorinated aryl groups resist oxidative degradation compared to chlorinated analogs, as seen in CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide), which metabolizes into inactive benzophenone derivatives .
- Bioavailability : The target’s fluorine atoms likely improve oral absorption due to increased lipophilicity and reduced polarity .
Commercial and Research Status
- The target compound remains available through suppliers like ChemScene LLC and Advanced Technology & Industrial Co., Ltd. .
- Analogs with 4-methylphenyl or 2,4-dimethoxyphenyl groups are discontinued, possibly due to efficacy or stability issues .
Preparation Methods
Synthesis of α-Cyano-N-(2,4-difluorophenyl)acetamide
The carboxamide precursor is prepared via nucleophilic acyl substitution:
- Cyanoacetic acid (1.0 eq) activated with EDCl/HOBt in anhydrous DMF
- Reaction with 2,4-difluoroaniline (1.2 eq) at 0–5°C
- Stirring for 12 h at room temperature under N₂ atmosphere
Typical Yield : 78–85%
Characterization Data :
Generation of 4-Fluorobenzyl Azide
Two protocols achieve this intermediate:
Method A :
Method B :
- 4-Fluorobenzyl amine (1.0 eq) + t-BuONO (1.2 eq) in HCl/CHCl3
- Trap generated diazonium salt with NaN3
Critical Note : Method B avoids residual bromide impurities but requires strict temperature control (<5°C)
Microwave-Assisted Cyclization
Optimized conditions from patent literature:
| Parameter | Value |
|---|---|
| Substrate Ratio | 1:1.1 (α-cyanoacetamide:azide) |
| Base | NaOH (1.5 eq) |
| Solvent | EtOH/H2O (4:1) |
| Temperature | 80°C (microwave irradiation) |
| Time | 45 min |
Mechanistic Pathway :
- Base-induced elimination of HCN from α-cyanoacetamide
- [3+2] Cycloaddition with benzyl azide
- Aromatization to form triazole core
Yield Optimization Data :
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | EtOH | 1.5 | 62 |
| 2 | K2CO3 | DMF | 3.0 | 58 |
| 3 | t-BuOK | THF | 2.0 | 67 |
| 4 | NaHCO3 | MeCN/H2O | 4.0 | 54 |
Copper-Catalyzed Azide-Alkyne Cycloaddition Approach
Synthesis of Propargyl Carboxamide
- Propiolic acid (1.0 eq) activated with HATU
- Coupling with 2,4-difluoroaniline (1.1 eq)
- Purification by flash chromatography (hexane:EtOAc 3:1)
Key Intermediate : N-(2,4-difluorophenyl)propiolamide
Cu(I)-Mediated Cycloaddition
Modified procedure from Frontiers in Chemistry:
- N-(2,4-difluorophenyl)propiolamide (1.0 eq)
- 4-Fluorobenzyl azide (1.05 eq)
- CuI (5 mol%) + sodium ascorbate (10 mol%)
- t-BuOH/H2O (2:1) at 50°C for 8 h
Regiochemical Control :
- Exclusive 1,4-disubstitution observed by 1H NMR
- Subsequent Dimroth rearrangement under basic conditions converts to 1,5-regioisomer
Post-Functionalization Strategies
Amino Group Introduction
Two-stage process required for 5-amino substitution:
- Protect triazole N–H with SEM group (2-(trimethylsilyl)ethoxymethyl chloride)
- Nitration at C5 using fuming HNO3/H2SO4 at 0°C
- Catalytic hydrogenation (H2/Pd-C) to reduce nitro to amine
Critical Challenges :
- Over-nitration leading to di-nitrated byproducts
- SEM group cleavage under strong acidic conditions
Industrial-Scale Process Considerations
Purification Protocols
Chromatographic Conditions :
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient from 100% hexane to 70% EtOAc
Crystallization Optimization :
- Ideal solvent system: EtOAc/n-heptane (1:3)
- Cooling rate: 0.5°C/min to 4°C
Analytical Characterization Benchmarks
Spectroscopic Data Consensus
Purity Assessment
- HPLC: >99.5% (C18 column, 0.1% TFA in H2O/MeCN)
- Residual solvents: <500 ppm DMF (GC-MS)
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclization Route | CuAAC Route |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 61% | 43% |
| Regioselectivity | >99:1 | 85:15 |
| Scale-up Potential | Excellent | Moderate |
| Purification Demand | Medium | High |
Q & A
What are the key challenges in synthesizing this triazole-carboxamide derivative, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation and functional group coupling. Key challenges include low yields due to steric hindrance from the difluorophenyl and fluorobenzyl groups, as well as side reactions during carboxamide formation .
Methodological Answer :
- Optimization Strategy : Use coupling agents like EDC·HCl with HOBt to improve amide bond formation efficiency .
- Reaction Monitoring : Employ TLC and HPLC to track intermediates and minimize byproducts.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the pure product.
How does the compound’s solubility profile impact experimental design, and what strategies mitigate these limitations?
Basic Research Question
The compound’s low aqueous solubility (common in triazole derivatives with fluorinated aryl groups) complicates in vitro assays requiring aqueous buffers .
Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) or PEG-400 to enhance solubility without compromising cell viability .
- Surfactant-Assisted Dispersion : Incorporate Poloxamer 407 or Tween-80 for pharmacokinetic studies .
- Crystallography : For structural analysis, grow crystals in mixed solvents (e.g., dichloromethane/methanol) .
What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Advanced Research Question
Beyond standard NMR and MS, advanced characterization is required to resolve electronic effects from fluorine substituents.
Methodological Answer :
- X-ray Crystallography : Resolve steric interactions between the 2,4-difluorophenyl and fluorobenzyl groups .
- DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of fluorine atoms on the triazole ring’s reactivity .
- NMR Titration : Probe hydrogen-bonding interactions in enzyme binding assays (e.g., with ¹⁵N-labeled proteins) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in enzyme inhibition (e.g., IC₅₀ variations across studies) may arise from assay conditions or impurity profiles.
Methodological Answer :
- Standardized Assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) under controlled pH and temperature .
- Impurity Profiling : Conduct LC-MS/MS to quantify trace byproducts (e.g., dehalogenated derivatives) that may interfere with activity .
- Dose-Response Validation : Replicate studies with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
What computational approaches predict the compound’s mechanism of action and off-target effects?
Advanced Research Question
The compound’s polypharmacology (e.g., kinase vs. protease inhibition) requires predictive modeling.
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets, prioritizing kinases (e.g., EGFR) and HDACs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with membrane receptors .
- QSAR Modeling : Train models on fluorinated triazole datasets to predict ADMET profiles .
How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?
Advanced Research Question
Fluorine positioning influences both potency and selectivity.
Methodological Answer :
- SAR Studies : Synthesize analogs replacing 4-fluorobenzyl with chlorobenzyl or methoxybenzyl groups .
- Enzymatic Profiling : Compare IC₅₀ values across analogs for targets like COX-2 or β-secretase .
- Electrostatic Potential Maps : Generate ESP maps via Multiwfn to correlate substituent effects with binding energy .
What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Advanced Research Question
Prioritize models reflecting the compound’s dual anti-inflammatory and neuroprotective effects.
Methodological Answer :
- Neuroinflammation : Use LPS-induced cognitive impairment models in rodents, with CSF sampling for cytokine analysis .
- Pharmacokinetics : Conduct cassette dosing in Sprague-Dawley rats to assess brain permeability (logBB > 0.3) .
- Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels and histopathology after 14-day dosing .
How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations?
Advanced Research Question
Synergy with existing drugs (e.g., cisplatin in cancer) requires systematic screening.
Methodological Answer :
- HTS Workflow : Screen against NCI-60 cell lines using a 10,000-compound library, with Bliss independence analysis .
- Transcriptomics : Post-treatment RNA-seq to identify pathways upregulated in resistant cells (e.g., ABC transporters) .
- Combinatorial Chemistry : Generate a triazole-carboxamide library via Ugi reactions for synergy testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
